2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol chemical properties
2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol chemical properties
A Strategic Intermediate for Catecholamine & Isoquinoline Scaffolds[1]
Executive Summary
2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol (CAS: 500899-98-9) is a specialized secondary amine intermediate used primarily in the synthesis of catechol-containing pharmaceuticals and bioactive ligands.[1][2][3][4][5][6] Its structural core features a 3,4-dibenzyloxybenzyl moiety linked to an ethanolamine tail.[1]
This molecule serves as a "masked" catechol.[1] The benzyl ether groups provide robust protection for the oxidation-prone 3,4-dihydroxy (catechol) system during multi-step synthesis, while the ethanolamine chain offers a bifunctional handle (secondary amine and primary alcohol) for further derivatization.[1] It is a critical building block for developing dopamine analogs, adrenergic receptor ligands, and isoquinoline alkaloids via Pictet-Spengler cyclization.[1]
Physicochemical Profile
The lipophilic nature of the benzyl protecting groups significantly alters the solubility profile compared to its unprotected catechol counterpart, facilitating organic phase workups.[1]
Table 1: Core Chemical Properties
| Property | Data | Technical Note |
| CAS Number | 500899-98-9 | Unique identifier for regulatory verification.[1][4] |
| Formula | C₂₃H₂₅NO₃ | |
| Molecular Weight | 363.46 g/mol | |
| Structure | Ar-CH₂-NH-CH₂CH₂OH | Secondary amine linkage.[1] |
| Appearance | White to Off-white Solid | May darken if exposed to air/light (amine oxidation).[1] |
| Solubility | DCM, DMSO, Methanol | Poor solubility in water due to benzyl groups.[1] |
| pKa (Calc) | ~8.5 - 9.0 (Amine) | Typical for N-benzyl ethanolamines.[1] |
| Storage | 2-8°C, Dark, Inert Gas | Hygroscopic; amine is sensitive to CO₂ (carbamate formation).[1] |
Synthetic Methodology
The most reliable route to this intermediate is the Reductive Amination of 3,4-bis(benzyloxy)benzaldehyde with 2-aminoethanol.[1] This approach minimizes over-alkylation (formation of tertiary amines) compared to direct alkylation with benzyl halides.[1]
Protocol: Reductive Amination
Objective: Synthesize 2-((3,4-bis(benzyloxy)benzyl)amino)ethan-1-ol with >95% purity.
Reagents:
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3,4-Bis(benzyloxy)benzaldehyde (1.0 equiv)[1]
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2-Aminoethanol (1.1 equiv)[1]
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Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB)[1]
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Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
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Imine Formation (The "Dehydration" Step):
-
Dissolve 3,4-bis(benzyloxy)benzaldehyde in anhydrous MeOH.
-
Add 2-aminoethanol dropwise.[1]
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Critical Control Point: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or ¹H NMR for the disappearance of the aldehyde peak (~9.8 ppm) and appearance of the imine signal.[1] Use molecular sieves if the equilibrium is unfavorable.[1]
-
-
Reduction:
-
Quench & Workup:
-
Purification:
-
Recrystallize from EtOAc/Hexanes or perform flash chromatography (DCM:MeOH 95:5) if necessary.
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Visualization: Synthesis Pathway
Figure 1: Reductive amination pathway.[1] The formation of the imine intermediate is the rate-determining equilibrium step.[1]
Reactivity & Applications
This molecule is a "divergent intermediate," meaning it can be steered toward multiple distinct drug classes depending on the next synthetic step.[1]
A. Deprotection (Catechol Unmasking)
The benzyl groups are orthogonal to most base/acid sensitive groups but are easily removed via hydrogenolysis.[1]
-
Reagents: H₂ (1 atm), 10% Pd/C, MeOH.
-
Product: N-(3,4-Dihydroxybenzyl)ethanolamine.[1]
-
Application: Synthesis of antioxidant linkers or specific catecholamine analogs.[1]
B. Pictet-Spengler Cyclization
In the presence of an aldehyde and acid catalyst, the electron-rich aromatic ring facilitates cyclization to form tetrahydroisoquinolines (THIQs) .[1]
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Mechanism: The secondary amine condenses with an aldehyde to form an iminium ion, which undergoes intramolecular electrophilic aromatic substitution at the 6-position (para to the benzyloxy group).[1]
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Relevance: Core scaffold for many alkaloids and antihypertensive agents.[1]
C. N-Functionalization
The secondary amine is more nucleophilic than the hydroxyl group, allowing selective N-alkylation or N-acylation.[1]
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Protocol: React with Boc₂O to protect the nitrogen, then modify the alcohol (e.g., Appel reaction to alkyl chloride) for coupling to other pharmacophores.[1]
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile.[1] The molecule serves as a precursor for catechols, heterocycles, or linkers.[1]
Analytical Characterization
To validate the identity of the synthesized compound, look for these specific signals:
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.30–7.45 (m, 10H): Overlapping multiplets for the two benzyl phenyl rings.[1]
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δ 6.80–6.90 (m, 3H): Core aromatic protons (ABX system of the 3,4-substituted ring).[1]
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δ 5.15 (s, 4H): Two singlets (or close overlapping) for the benzyloxy -OCH₂Ph protons.[1]
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δ 3.75 (s, 2H): Benzylic methylene (-NH-CH ₂-Ar).[1]
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δ 3.65 (t, 2H): Methylene next to -OH (-CH ₂OH).[1]
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δ 2.80 (t, 2H): Methylene next to -NH- (-NH-CH ₂-).[1]
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-
Mass Spectrometry (ESI+):
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Target [M+H]⁺ = 364.2 m/z.[1]
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1]
-
Handling: Use standard PPE (gloves, goggles).[1] The benzyl groups make the molecule lipophilic, increasing skin absorption potential compared to free catechols.[1]
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Stability: Stable at room temperature if kept dry.[1] Prolonged exposure to air may cause N-oxide formation or benzyl ether autoxidation.[1]
References
-
Sigma-Aldrich. 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol Product Sheet. Retrieved from [1]
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ChemicalBook. 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol Properties and Suppliers. Retrieved from [1]
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BenchChem. Synthesis and Applications of 3,4-bis(benzyloxy)benzaldehyde Derivatives. Retrieved from [1]
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PubChem. 3,4-Bis(benzyloxy)benzaldehyde (Precursor Data). Retrieved from [1]
Sources
- 1. 3,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 79526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 500899-98-9|2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. achmem.com [achmem.com]
- 5. 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol | 500899-98-9 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
